molecular formula C19H24ClNO B3988775 N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide

Cat. No. B3988775
M. Wt: 317.9 g/mol
InChI Key: QABPVBNEZXJXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as AEB071 or sotrastaurin and belongs to the class of protein kinase C (PKC) inhibitors. PKC is a family of enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. In

Mechanism of Action

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide exerts its pharmacological effects by inhibiting the activity of PKC enzymes. PKC enzymes are involved in various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can modulate these cellular processes and prevent the development of various diseases such as cancer, autoimmune diseases, and neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models and cell cultures. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In T cells, this compound has been shown to inhibit the production of cytokines and prevent the development of autoimmune diseases. In animal models of Alzheimer's disease, this compound has been found to improve cognitive function and memory.

Advantages and Limitations for Lab Experiments

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide has several advantages for lab experiments. This compound is highly selective for PKC enzymes and has minimal off-target effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. It is also relatively expensive compared to other PKC inhibitors.

Future Directions

There are several future directions for the study of N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide. One potential direction is the development of more potent and selective PKC inhibitors based on the structure of this compound. Another direction is the investigation of the potential applications of this compound in other scientific research fields such as cardiovascular disease and diabetes. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its efficacy and reduce its limitations.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide has been extensively studied for its potential applications in various scientific research fields such as cancer, immunology, and neurology. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. In immunology research, this compound has been found to modulate the activity of T cells and prevent the development of autoimmune diseases. In neurology research, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c20-17-3-1-16(2-4-17)18(22)21-6-5-19-10-13-7-14(11-19)9-15(8-13)12-19/h1-4,13-15H,5-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABPVBNEZXJXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.